Osi-906

Catalog No.
S549099
CAS No.
867160-71-2
M.F
C26H23N5O
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osi-906

CAS Number

867160-71-2

Product Name

Osi-906

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)

InChI Key

PKCDDUHJAFVJJB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(8-amino-1-(2-phenylquinolin-7-yl)imidazo(1,5-a)pyrazin-3-yl)-1-methylcyclobutanol, linsitinib, OSI 906, OSI-906, OSI906

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

The exact mass of the compound Linsitinib is 421.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Linsitinib (OSI-906; CAS 867160-71-2) is an orally bioavailable, ATP-competitive dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). For scientific procurement, OSI-906 is primarily sourced as a benchmark chemical probe due to its quantified nanomolar potency (IC50 of 35 nM for IGF-1R and 75 nM for IR) and strict kinome selectivity . Unlike early-generation selective inhibitors, OSI-906 provides a highly reproducible pharmacokinetic profile when prepared in validated co-solvent systems, yielding >60% oral bioavailability in preclinical species [1]. This establishes it as an essential baseline material for laboratories conducting rigorous in vivo xenograft studies or complex signal transduction assays where simultaneous dual receptor blockade is mandatory to prevent compensatory signaling.

Substituting OSI-906 with alternative IGF-1R inhibitors introduces critical failure points in experimental design and data interpretation. Utilizing selective IGF-1R inhibitors, such as NVP-AEW541, fails to inhibit the insulin receptor (IR) and hybrid IGF-1R/IR dimers, which frequently leads to rapid compensatory signaling and phenotypic resistance in tumor models [1]. Conversely, substituting OSI-906 with other dual inhibitors like BMS-754807 introduces significant kinome promiscuity; BMS-754807 exhibits off-target activity against kinases such as MET, TRKA/B, and GSK-3β, confounding the isolation of IGF-1R/IR-specific effects [2]. Procurement of OSI-906 is therefore necessary to achieve clean, dual-pathway blockade without the off-target toxicity or compensatory resistance associated with generic in-class alternatives.

Dual Receptor Blockade vs. Selective Inhibition

OSI-906 demonstrates near-equipotent inhibition of both IGF-1R and IR, which is critical for preventing IR-mediated compensatory survival signaling. In cellular assays, OSI-906 inhibits IGF-1R and IR with IC50 values of 35 nM and 75 nM, respectively. In contrast, the comparator NVP-AEW541 is highly selective for IGF-1R (IC50 = 86 nM) over IR (IC50 = 2300 nM), representing a 27-fold selectivity gap that leaves IR signaling intact[1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataOSI-906: IGF-1R (35 nM), IR (75 nM)
Comparator Or BaselineNVP-AEW541: IGF-1R (86 nM), IR (2300 nM)
Quantified DifferenceOSI-906 provides near 1:1 dual inhibition; NVP-AEW541 exhibits 27-fold selectivity, failing to block IR at standard doses.
ConditionsCell-free and cellular kinase activity assays

Buyers must select OSI-906 over NVP-AEW541 to ensure complete suppression of the IGF-1R/IR signaling axis and prevent rapid in vivo resistance.

Kinome Selectivity and Off-Target Profile

When utilized as a chemical probe, OSI-906 offers strict target specificity compared to alternative dual inhibitors. Profiling against a panel of >260 kinases reveals that OSI-906 maintains selectivity for IGF-1R/IR, lacking significant activity against other kinase families. In contrast, the comparator BMS-754807 demonstrates significant off-target inhibition at nanomolar concentrations, hitting kinases such as MET, TRKA, TRKB, and GSK-3β [1].

Evidence DimensionOff-target kinase inhibition
Target Compound DataOSI-906: Highly selective for IGF-1R/IR with minimal off-target hits.
Comparator Or BaselineBMS-754807: Broad off-target activity including MET and GSK-3β at low nanomolar concentrations.
Quantified DifferenceOSI-906 eliminates the confounding polypharmacology inherent to BMS-754807.
ConditionsHigh-throughput kinome profiling panels (>260 kinases)

Selecting OSI-906 ensures that observed phenotypic responses are strictly attributable to IGF-1R/IR inhibition, reducing false positives in mechanistic studies.

In Vivo Formulation and Bioavailability

OSI-906 possesses limited aqueous solubility, necessitating specific vehicle formulations for reproducible in vivo dosing. Standardized protocols utilize a co-solvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) to achieve complete solubilization. When properly formulated, OSI-906 achieves an oral bioavailability exceeding 60% in preclinical murine models, compared to negligible systemic exposure when administered as an unformulated aqueous suspension .

Evidence DimensionOral Bioavailability
Target Compound DataOSI-906 (Formulated in PEG300/Tween 80 system): >60% bioavailability
Comparator Or BaselineOSI-906 (Unformulated aqueous suspension): Negligible bioavailability
Quantified DifferenceStructured formulation increases systemic exposure from near-zero to >60%.
ConditionsIn vivo pharmacokinetic profiling in murine models

Procurement teams must co-purchase appropriate excipients (PEG300, Tween 80) alongside OSI-906 to guarantee processability and reproducible in vivo efficacy.

Preclinical Oncology Xenograft Modeling

OSI-906 is procured for in vivo efficacy studies targeting tumors with known IGF-1R/IR hybrid receptor expression, such as Ewing sarcoma and adrenocortical carcinoma. Its dual inhibition profile prevents the rapid IR-mediated resistance frequently observed with selective IGF-1R inhibitors like NVP-AEW541, ensuring sustained tumor growth suppression [1].

Mechanistic Interrogation of Kinase Signaling

Due to its exceptionally clean kinome profile, OSI-906 serves as a highly specific chemical probe for isolating the downstream effects of IGF-1R/IR blockade. It is prioritized over BMS-754807 in in vitro assays to avoid confounding data caused by off-target kinase inhibition of MET or GSK-3β [2].

In Vivo Combination Therapy Screening

OSI-906 is highly suitable for combinatorial high-throughput screening alongside mTOR or MEK inhibitors. Its well-documented solubility parameters allow for reliable co-formulation in DMSO/PEG300/Tween 80 systems, ensuring consistent dosing and reproducible pharmacokinetic exposure in animal models .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

421.19026037 Da

Monoisotopic Mass

421.19026037 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15A52GPT8T

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and solid tumors.

Pharmacology

In laboratory studies of 28 human tumor cell lines, OSI-906 reduced growth of 15 cell lines representative of colorectal, lung, breast, pancreatic, and pediatric tumors and in mouse models. OSI-906 was particularly effective against tumors that are highly IGF-dependent such as colorectal cancers. According to the researchers, OSI-906 not only slowed tumor growth in mice, but decreased the size of some pre-existing tumors.
Linsitinib is an orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. Linsitinib selectively inhibits IGF-1R, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Overexpressed in a variety of human cancers, IGF-1R stimulates cell proliferation, enables oncogenic transformation, and suppresses apoptosis.

Mechanism of Action

IGF-1R stimulates proliferation, enables onogenic transformation, and suppresses apoptosis. Inhibitors of IGF-1R are expected to have broad utility in oncology since the over-expression of IGF-1R and/or its ligands or the down-regulation of ligand binding proteins occurs in numerous human malignancies including lung, colon, breast, prostate, brain and skin cancers. In addition, signaling through the IGF system has been implicated in protecting tumor cells from apoptosis induced by anti-cancer treatments such as cytotoxic agents and EGFR inhibitors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
INSR family
IGF1R (CD221) [HSA:3480] [KO:K05087]

Other CAS

867160-71-2

Wikipedia

Linsitinib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Zhang H, Kathawala RJ, Wang YJ, Zhang YK, Patel A, Shukla S, Robey RW, Talele TT, Ashby CR Jr, Ambudkar SV, Bates SE, Fu LW, Chen ZS. Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance. Int J Biochem Cell Biol. 2014 Jun;51:111-9. doi: 10.1016/j.biocel.2014.03.026. Epub 2014 Apr 12. PubMed PMID: 24726739.
2: Shirakawa J, Okuyama T, Yoshida E, Shimizu M, Horigome Y, Tuno T, Hayasaka M, Abe S, Fuse M, Togashi Y, Terauchi Y. Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice. Endocrinology. 2014 Jun;155(6):2102-11. doi: 10.1210/en.2013-2032. Epub 2014 Apr 8. PubMed PMID: 24712877.
3: Leiphrakpam PD, Agarwal E, Mathiesen M, Haferbier KL, Brattain MG, Chowdhury S. In vivo analysis of insulin-like growth factor type 1 receptor humanized monoclonal antibody MK-0646 and small molecule kinase inhibitor OSI-906 in colorectal cancer. Oncol Rep. 2014 Jan;31(1):87-94. doi: 10.3892/or.2013.2819. Epub 2013 Oct 25. PubMed PMID: 24173770; PubMed Central PMCID: PMC3868504.
4: Zhao H, Desai V, Wang J, Epstein DM, Miglarese M, Buck E. Epithelial-mesenchymal transition predicts sensitivity to the dual IGF-1R/IR inhibitor OSI-906 in hepatocellular carcinoma cell lines. Mol Cancer Ther. 2012 Feb;11(2):503-13. doi: 10.1158/1535-7163.MCT-11-0327. Epub 2011 Dec 9. PubMed PMID: 22161861.
5: McKinley ET, Bugaj JE, Zhao P, Guleryuz S, Mantis C, Gokhale PC, Wild R, Manning HC. 18FDG-PET predicts pharmacodynamic response to OSI-906, a dual IGF-1R/IR inhibitor, in preclinical mouse models of lung cancer. Clin Cancer Res. 2011 May 15;17(10):3332-40. doi: 10.1158/1078-0432.CCR-10-2274. Epub 2011 Jan 21. PubMed PMID: 21257723; PubMed Central PMCID: PMC3122480.
6: Mulvihill MJ, Cooke A, Rosenfeld-Franklin M, Buck E, Foreman K, Landfair D, O'Connor M, Pirritt C, Sun Y, Yao Y, Arnold LD, Gibson NW, Ji QS. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Med Chem. 2009 Sep;1(6):1153-71. doi: 10.4155/fmc.09.89. PubMed PMID: 21425998.

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